molecular formula C21H21F2N3O2 B2964732 3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione CAS No. 329079-59-6

3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B2964732
CAS No.: 329079-59-6
M. Wt: 385.415
InChI Key: RLTGJOYXGXLXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione is a chemical compound provided for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds featuring the pyrrolidine-2,5-dione (succinimide) core are of significant interest in medicinal chemistry research, particularly in the field of neuroscience . This structural motif is a known pharmacophore in the development of agents for central nervous system (CNS) conditions . Furthermore, molecular frameworks incorporating the 4-benzylpiperazine group have been extensively investigated for their binding potential to neurological targets . For instance, research on structurally similar arylpiperazine derivatives has demonstrated their capability to act as acetylcholinesterase (AChE) inhibitors, which is a key target for Alzheimer's disease research . These related compounds have been shown to bind simultaneously to the catalytic active site and the peripheral anionic site of the AChE enzyme, a promising mechanism for inhibitor design . The presence of the 2,4-difluorophenyl substituent may influence the compound's electronic properties and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel bioactive molecules, or as a reference standard in pharmacological and biochemical assays to explore new therapeutic pathways.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2/c22-16-6-7-18(17(23)12-16)26-20(27)13-19(21(26)28)25-10-8-24(9-11-25)14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTGJOYXGXLXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework that may contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C23H22F2N4OC_{23}H_{22}F_2N_4O. Its structure includes a pyrrolidine backbone substituted with a benzylpiperazine and a difluorophenyl group, which are critical for its biological activity.

Property Value
Molecular Weight426.44 g/mol
LogP4.5
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is believed to involve its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various neurological disorders.

Antiviral Activity

Research has indicated that derivatives of similar piperazine-based compounds exhibit antiviral properties. For instance, studies on related piperidine derivatives have shown effectiveness against HIV-1 and other viral infections . The benzyl and difluorophenyl moieties may enhance binding affinity to viral proteins or host cell receptors.

Study Activity Outcome
In vitro evaluation (2011)Antiviral against HIV-1Moderate protection observed
Structure-activity relationshipInteraction with viral proteinsPotential therapeutic candidate

Antibacterial and Antifungal Activity

In addition to antiviral properties, compounds structurally similar to this compound have been tested for antibacterial and antifungal activities. The presence of the piperazine ring is often associated with enhanced bioactivity against various pathogens .

Case Studies

A notable case study involved the synthesis and testing of similar piperazine derivatives where compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that modifications in the piperazine structure can lead to enhanced biological activities.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and physical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Key Physical Properties
Target: 3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione C21H21F2N3O2 397.42 R1: 2,4-difluorophenyl; R2: benzyl Data not provided in evidence
Analog 1: 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione C21H21ClN3O2 394.87 R1: 3-chlorophenyl; R2: benzyl Screening compound for drug discovery
Analog 2: 1-(2,4-Difluorophenyl)-3-{4-[(2E)-3-phenylpropenyl]piperazin-1-yl}pyrrolidine-2,5-dione C23H23F2N3O2 411.45 R1: 2,4-difluorophenyl; R2: propenylbenzyl Higher rigidity due to double bond
Analog 3: 3-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione C27H26ClN3O2 459.97 R1: 4-chlorophenyl; R2: benzhydryl Density: 1.302 g/cm³; BP: 651°C
Analog 4: 3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione C22H22Cl2N2O2 417.33 R1: 3,4-dichlorophenyl; R2: benzyl (piperidine) Reduced basicity vs. piperazine analogs

Structural and Functional Differences

Aromatic Substitution (R1): The 2,4-difluorophenyl group in the target compound offers enhanced metabolic stability and moderate electron-withdrawing effects compared to 3-chlorophenyl (Analog 1) or 4-chlorophenyl (Analog 3). 3,4-Dichlorophenyl (Analog 4) increases lipophilicity but may introduce toxicity risks due to higher halogen content .

Piperazine/Piperidine Modifications (R2): Benzylpiperazine (target and Analog 1) is a common pharmacophore for 5-HT receptor ligands. Replacing piperazine with piperidine (Analog 4) reduces nitrogen basicity, altering binding interactions . Benzhydryl (Analog 3) adds bulk, which may hinder membrane permeability but improve receptor selectivity .

Physical Properties:

  • Analog 3’s higher molecular weight (459.97 g/mol) and density (1.302 g/cm³) suggest reduced solubility compared to the target compound .
  • The dichlorophenyl group in Analog 4 increases molecular weight (417.33 g/mol) but lacks fluorine’s metabolic advantages .

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